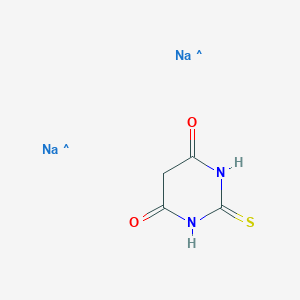
Disodium 2-thiobarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-thiobarbiturate is a chemical compound derived from thiobarbituric acid. It is known for its unique properties and applications in various scientific fields. The compound is characterized by the presence of sulfur in its structure, which distinguishes it from other barbiturates. It has been extensively studied for its biological and coordinating properties, making it a valuable compound in medical science, pharmaceutical industry, and chemical technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2-thiobarbiturate typically involves the reaction of thiobarbituric acid with sodium hydroxide. The process can be summarized as follows:
- Thiobarbituric acid is dissolved in water.
- Sodium hydroxide is added to the solution to neutralize the acid, forming this compound.
- The reaction mixture is then heated to ensure complete reaction and formation of the disodium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale dissolution of thiobarbituric acid in water.
- Addition of sodium hydroxide in controlled amounts.
- Heating the mixture in industrial reactors to ensure complete conversion.
- Purification of the final product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Disodium 2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms in the thiobarbiturate ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents or alkylating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or alkylated thiobarbiturates.
Scientific Research Applications
Disodium 2-thiobarbiturate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is employed in studies related to oxidative stress and lipid peroxidation.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 2-thiobarbiturate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Disodium 2-thiobarbiturate can be compared with other similar compounds, such as:
Thiobarbituric Acid: The parent compound, which lacks the disodium salt form.
1,3-Diethyl-2-thiobarbituric Acid: A derivative with ethyl groups at positions 1 and 3, exhibiting different chemical properties.
1,3-Dibutyl-2-thiobarbituric Acid: Another derivative with butyl groups, used in different applications.
Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility and reactivity compared to other thiobarbiturates. This makes it particularly useful in aqueous solutions and various industrial applications .
Properties
Molecular Formula |
C4H4N2Na2O2S |
|---|---|
Molecular Weight |
190.13 g/mol |
InChI |
InChI=1S/C4H4N2O2S.2Na/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);; |
InChI Key |
RGDUXFHSCWTYET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)NC1=O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)
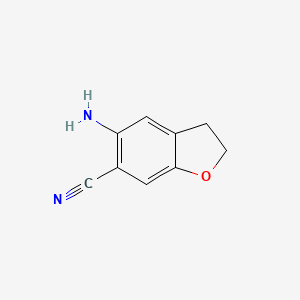
![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)

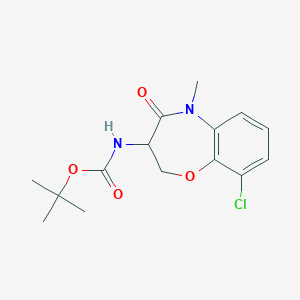
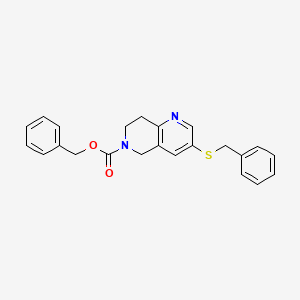
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
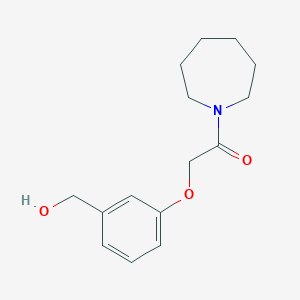
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
